molecular formula C12H19NO3 B11882454 Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B11882454
M. Wt: 225.28 g/mol
InChI Key: DATJZJZCBHGAPU-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereochemical control directly in the transformation that generates the bicyclic architecture or through a desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, ensuring the compound’s purity and yield.

Chemical Reactions Analysis

Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it has applications in the industrial sector, where it is used in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to affect the central nervous system by modulating neurotransmitter activity, which can lead to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with receptors and enzymes related to neurotransmitter synthesis and release .

Comparison with Similar Compounds

Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific bicyclic structure, which imparts distinct biological activities. Similar compounds include tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate and tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-9H,4-7H2,1-3H3

InChI Key

DATJZJZCBHGAPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(=O)C2

Origin of Product

United States

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